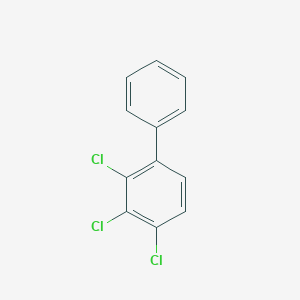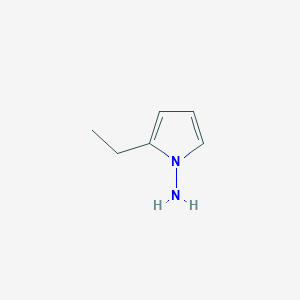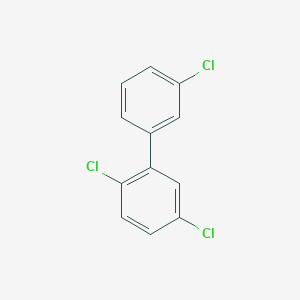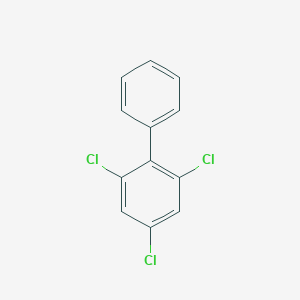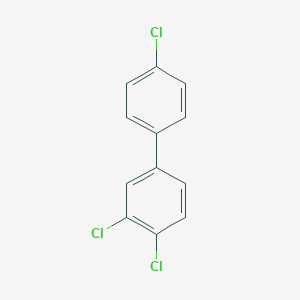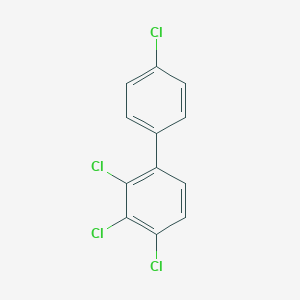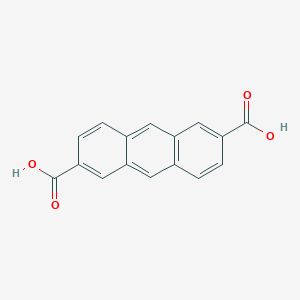![molecular formula C10H10 B164918 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene CAS No. 125510-65-8](/img/structure/B164918.png)
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene (MCP) is a cyclopropene-based compound that has gained significant attention in scientific research due to its unique chemical properties. MCP is a potent inhibitor of ethylene receptors, which play a crucial role in regulating plant growth and development.
作用機序
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene inhibits ethylene receptors by binding to the receptor site, preventing ethylene from binding and activating the receptor. This results in a reduction in ethylene signaling, leading to changes in plant growth and development.
生化学的および生理学的効果
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been shown to have various biochemical and physiological effects on plants. It has been reported to delay fruit ripening, increase shelf life, and improve the quality of fruits and vegetables. Additionally, 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been shown to enhance plant tolerance to abiotic stress, such as drought and salinity. 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has also been shown to affect plant hormone levels, including auxin, cytokinin, and gibberellin, which play crucial roles in regulating plant growth and development.
実験室実験の利点と制限
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit ethylene receptors with high specificity. However, 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has some limitations, including its high cost and limited availability.
将来の方向性
1. Further investigation of the molecular mechanism of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene inhibition of ethylene receptors.
2. Development of new synthetic methods for 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene production to reduce costs and increase availability.
3. Investigation of the effects of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene on other plant hormones and their interactions.
4. Investigation of the effects of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene on plant-microbe interactions.
5. Investigation of the potential use of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene in crop improvement and stress tolerance.
In conclusion, 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene is a potent inhibitor of ethylene receptors that has gained significant attention in scientific research due to its unique chemical properties. 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been extensively studied in the field of plant biology and has been shown to have various applications in crop improvement and stress tolerance. Further research is needed to fully understand the mechanism of action and potential applications of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene.
合成法
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene can be synthesized using several methods, including the reaction of 1-methylcyclopropene with 2-bromo-1-phenylacetylene, followed by the reaction with lithium diisopropylamide. Another method involves the reaction of 2-bromo-1-phenylacetylene with 1-methylcyclopropene, followed by the reaction with lithium diisopropylamide. Both methods have been reported to yield 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene with high purity and yield.
科学的研究の応用
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been extensively studied in the field of plant biology due to its ability to inhibit ethylene receptors. Ethylene is a plant hormone that regulates various physiological processes, including seed germination, fruit ripening, and senescence. 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been shown to delay fruit ripening, increase shelf life, and improve the quality of fruits and vegetables. Additionally, 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been shown to enhance plant tolerance to abiotic stress, such as drought and salinity.
特性
CAS番号 |
125510-65-8 |
|---|---|
製品名 |
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene |
分子式 |
C10H10 |
分子量 |
130.19 g/mol |
IUPAC名 |
3-methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene |
InChI |
InChI=1S/C10H10/c1-9(3-4-9)7-8-10(2)5-6-10/h3-6H,1-2H3 |
InChIキー |
GNRUGGSUPUVVPM-UHFFFAOYSA-N |
SMILES |
CC1(C=C1)C#CC2(C=C2)C |
正規SMILES |
CC1(C=C1)C#CC2(C=C2)C |
同義語 |
Cyclopropene, 3,3-(1,2-ethynediyl)bis[3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



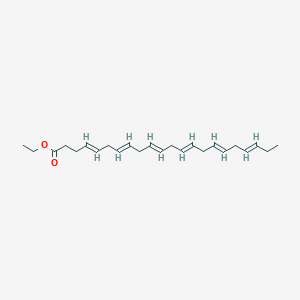
![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)
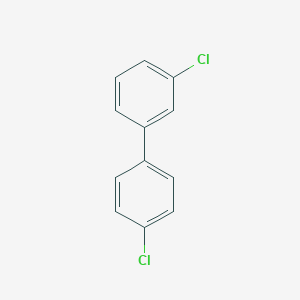
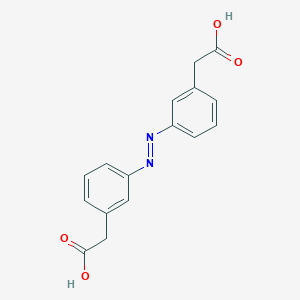
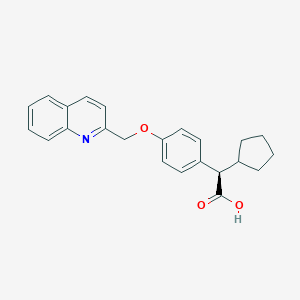
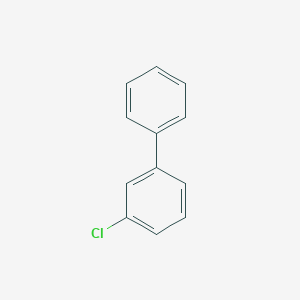
![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)
